molecular formula C13H12ClNOS B4695491 N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide

N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide

Cat. No.: B4695491
M. Wt: 265.76 g/mol
InChI Key: WIQMGOGXKFAIGJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide: is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a thiophene ring substituted with an ethyl group and a carboxamide group, along with a 2-chlorophenyl group attached to the nitrogen atom of the carboxamide.

Properties

IUPAC Name

N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNOS/c1-2-9-7-8-12(17-9)13(16)15-11-6-4-3-5-10(11)14/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQMGOGXKFAIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as 2-chloroaniline, under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo substitution reactions, especially at the 2-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions of thiophene derivatives with biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.

Medicine: The compound’s potential medicinal properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest. Researchers investigate its efficacy and safety in preclinical studies.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-5-phenylthiophene-2-carboxamide
  • N-(2-chlorophenyl)-5-methylthiophene-2-carboxamide
  • N-(2-chlorophenyl)-5-propylthiophene-2-carboxamide

Comparison: N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, the ethyl derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide
Reactant of Route 2
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N-(2-chlorophenyl)-5-ethylthiophene-2-carboxamide

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